

A Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)silane

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Compound of Interest

Compound Name: *Tris(dimethylamino)silane*

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Tris(dimethylamino)silane (TDMAS), a prominent organosilicon compound, is a critical precursor in the fabrication of silicon-containing thin films for a multitude of applications, including semiconductors and solar cells. Its high volatility and thermal stability are key attributes for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD).^[1] A thorough understanding of its thermal stability and decomposition pathways is paramount for process optimization, safety, and achieving desired film properties. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of TDMAS.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **Tris(dimethylamino)silane** is essential before delving into its thermal characteristics. These properties are summarized in the table below.

Property	Value
Chemical Formula	C ₆ H ₁₉ N ₃ Si
Molecular Weight	161.32 g/mol
Appearance	Colorless to light yellow liquid
Melting Point	-90 °C
Boiling Point	142 °C
Density	0.838 g/mL at 25 °C
Flash Point	-8.89 to 0.00 °C (closed cup)

(Data sourced from various chemical safety data sheets and product information pages)

Thermal Stability and Decomposition

Tris(dimethylamino)silane is generally considered to be stable when stored in sealed containers under a dry, inert atmosphere.^{[2][3][4]} However, it is a high-energy compound, and its thermal decomposition is a critical consideration in its application, particularly in CVD and ALD processes which operate at elevated temperatures.

General Decomposition Behavior

Under fire conditions, the hazardous decomposition products of **Tris(dimethylamino)silane** include carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and silicon oxides.^[2] The compound reacts violently with water and moisture, liberating flammable gases, primarily dimethylamine and hydrogen.^{[3][4]}

Gas-Phase Thermal Decomposition: A Theoretical Perspective

While specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for **Tris(dimethylamino)silane** is not readily available in public literature, theoretical studies on analogous compounds provide valuable insights into its decomposition mechanisms. A study on the gas-phase decomposition of

bis(dimethylamino)silane (BDMAS) offers a comparative view on the bond strengths and potential decomposition pathways.

The study suggests that the initiation of thermal decomposition likely involves the cleavage of the Si-N, N-CH₃, or Si-H bonds. In the case of BDMAS, the energy required to break the N-CH₃ bond is lower than that for the Si-N and Si-H bonds.^{[2][5]} Crucially, the research indicates that the bonds in BDMAS are more easily ruptured than in TDMAS, suggesting that

Tris(dimethylamino)silane possesses greater thermal stability than bis(dimethylamino)silane.^{[2][5]}

Bond Type	Compound	Calculated Bond Dissociation Energy (kcal/mol)
Si-N	Bis(dimethylamino)silane (BDMAS)	87.4
N-CH ₃	Bis(dimethylamino)silane (BDMAS)	80.6
Si-H	Bis(dimethylamino)silane (BDMAS)	87.4

Note: The study states these bonds are more easily broken in BDMAS than in TDMAS, implying higher dissociation energies for TDMAS.^{[2][5]}

Postulated Decomposition Pathways

Based on the theoretical studies of the closely related bis(dimethylamino)silane, the gas-phase thermal decomposition of **Tris(dimethylamino)silane** is likely to proceed through a series of complex reactions involving bond cleavage and molecular rearrangements. The primary decomposition products are expected to be reactive species such as methyleneimines and silanimines.

Two potential initial decomposition pathways are proposed:

- **Homolytic Bond Cleavage:** The decomposition can be initiated by the breaking of the weakest bond, which in the analogous BDMAS is the N-CH₃ bond. This would lead to the

formation of radical species that can then participate in a cascade of further reactions.

- **Concerted Molecular Elimination:** This pathway involves the simultaneous breaking and formation of bonds within the molecule, leading to the elimination of stable molecules like methane. For BDMAS, the concerted formation of N-dimethylaminosilyl methyleneimine via methane elimination is the most kinetically and thermodynamically favored pathway.[2][5] A similar pathway can be postulated for TDMAS.

A simplified, hypothetical decomposition scheme for **Tris(dimethylamino)silane**, based on the findings for BDMAS, is presented below. It is important to emphasize that these pathways are inferred and await experimental verification for TDMAS.

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